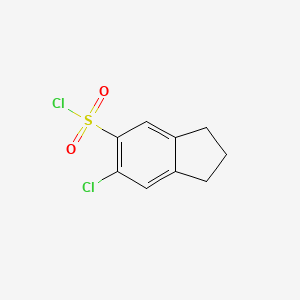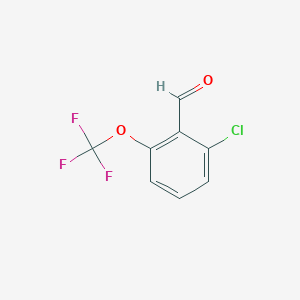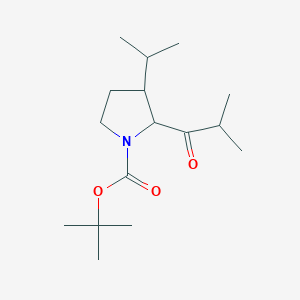
tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate
Descripción general
Descripción
Tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (TB-IBP) is a carboxylic acid ester compound that has been the subject of scientific research for its potential applications in various fields. TB-IBP has been studied for its ability to act as an inhibitor for enzymes, for its potential therapeutic effects, and for its use as a research tool in laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate has been studied for its potential applications in various fields. It has been found to act as an inhibitor for enzymes, such as acetylcholinesterase and glutathione-S-transferase. This compound has also been studied for its potential therapeutic effects, such as its ability to reduce inflammation and its potential to inhibit the growth of cancer cells. Additionally, this compound has been used as a research tool in laboratory experiments, such as the study of enzyme kinetics and the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate is not yet fully understood. However, it is believed that this compound inhibits enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Additionally, this compound has been found to interact with proteins, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and inhibit the growth of cancer cells. Additionally, this compound has been found to reduce oxidative stress and to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it a safe and effective research tool. Additionally, this compound is relatively stable and has a long shelf life. However, this compound is not as effective as other inhibitors, such as inhibitors with a higher affinity for the enzyme being studied.
Direcciones Futuras
There are several potential future directions for research on tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with enzymes and proteins. Additionally, further research could be conducted on its potential therapeutic effects, such as its ability to reduce inflammation and inhibit the growth of cancer cells. Finally, further research could be conducted on its potential applications in laboratory experiments, such as the study of enzyme kinetics and the study of drug metabolism.
Propiedades
IUPAC Name |
tert-butyl 2-(2-methylpropanoyl)-3-propan-2-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-10(2)12-8-9-17(13(12)14(18)11(3)4)15(19)20-16(5,6)7/h10-13H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRSVPBQSYPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1C(=O)C(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



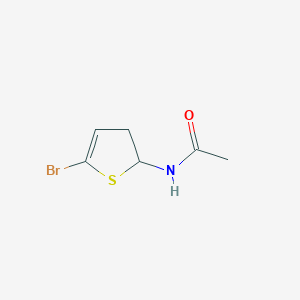
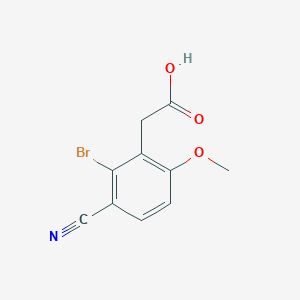

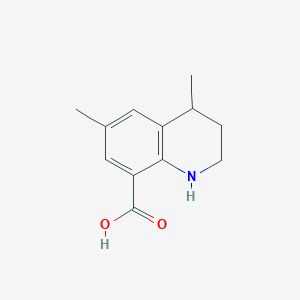
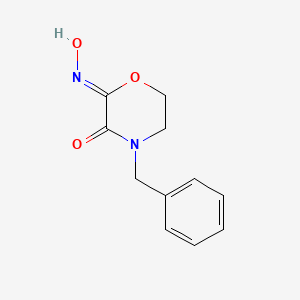
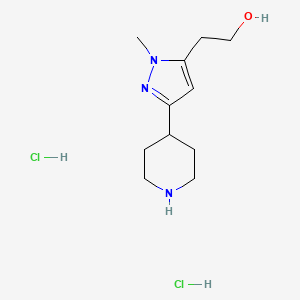
![[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1475044.png)
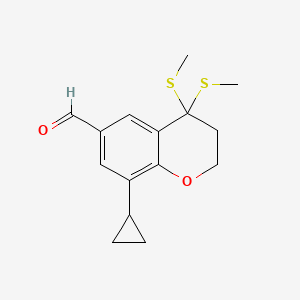
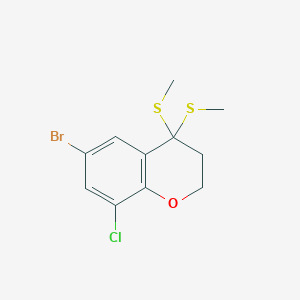
![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475047.png)
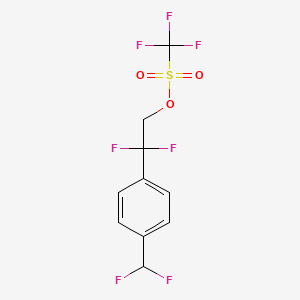
![Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1475050.png)
